3-(Thiophen-3-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C9H13NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10H,1-2,4,6H2 |
InChI Key |
UREQZWMDVYHYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Thiophen 3 Yl Piperidine and Its Derivatives
Retrosynthetic Analysis of the 3-(Thiophen-3-yl)piperidine Scaffold
A retrosynthetic approach to this compound reveals several key bond disconnections that form the basis of various synthetic routes. The primary disconnection is the C-C bond between the piperidine (B6355638) and thiophene (B33073) rings. This leads to two main precursor types: a 3-substituted piperidine derivative and a thiophene species, or a piperidine precursor and a 3-thienyl derivative.
A second set of disconnections involves breaking the C-N and C-C bonds within the piperidine ring itself. This suggests strategies such as the cyclization of an acyclic amino-aldehyde or amino-ketone precursor, or the use of reductive amination of a dicarbonyl compound with an amine source. These fundamental disconnections guide the selection of appropriate forward synthetic methodologies.
Classical and Modern Approaches to Piperidine Ring Formation
The construction of the piperidine ring is a cornerstone of many synthetic strategies targeting this compound. Both classical and modern methods are employed to achieve this, often tailored to the specific substitution patterns required.
Cyclization Reactions
Cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. A variety of methods have been developed, each with its own advantages in terms of stereocontrol and functional group tolerance.
Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes or epoxides, often promoted by a Lewis acid. For instance, the aza-Prins cyclization of homoallylic amines with aldehydes can be catalyzed by complexes of NHC-Cu(I) and ZrCl4, proceeding through a 6-endo-trig cyclization to form 4-halopiperidines. mdpi.com Similarly, using epoxides as the electrophile with niobium pentachloride as both a Lewis acid and a chlorine source can also yield substituted piperidines. mdpi.com
Radical Cyclization: Radical-mediated cyclizations offer another route to the piperidine core. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported as a diastereoselective approach to 2,4-disubstituted piperidines. arkat-usa.org
[5+1] Annulation: This strategy involves the combination of a five-atom component with a one-atom component to form the six-membered ring. An acid-mediated [5+1] annulation using an aza-Pummerer approach can generate 4-chloropiperidines from homoallylic amines and dimethyl sulfoxide (B87167) (DMSO), where three new bonds (C-N, C-C, and C-Cl) are formed in the process. mdpi.com
Intramolecular Hydroamination: The intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes, catalyzed by rhodium complexes, can produce 3-arylpiperidines in high yields. arkat-usa.orgorganic-chemistry.org
A summary of representative cyclization strategies is presented in the table below.
| Cyclization Method | Key Reactants | Catalyst/Reagent | Product Type |
| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | NHC-Cu(I), ZrCl4 | 4-Halopiperidine |
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | Radical initiator | 2,4-Disubstituted piperidine |
| [5+1] Annulation (Aza-Pummerer) | Homoallylic amine, DMSO | Acid | 4-Chloropiperidine |
| Intramolecular Hydroamination | 1-(3-Aminopropyl)vinylarene | Rhodium complex | 3-Arylpiperidine |
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of piperidines. researchgate.net This two-step process involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net This approach can be applied in both intramolecular and intermolecular fashions to construct the piperidine ring.
Intramolecular reductive amination is particularly useful for the synthesis of polyhydroxylated piperidines, also known as iminosugars, from carbohydrate precursors. researchgate.net Intermolecularly, a double reductive amination can be employed.
A notable example is the reductive amination/aza-Michael reaction sequence, which allows for the diastereoselective synthesis of N-(hetero)aryl piperidines from heterocyclic amine nucleophiles and carbonyl electrophiles. chemrxiv.org This method has been shown to be effective for constructing complex polysubstituted piperidine ring systems. chemrxiv.org The choice of reducing agent is critical, with common reagents including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. researchgate.net A successful synthesis of N-substituted piperidines from piperidone has been achieved through reductive amination. researchgate.net
Strategies for Thiophene C-C Bond Formation at the 3-Position
The formation of the C-C bond between the thiophene ring at its 3-position and the piperidine ring is a critical step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions and direct arylation techniques are the predominant methods used to achieve this linkage.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic and heterocyclic systems. scite.airsc.org
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used for its mild conditions and the commercial availability of a vast array of boronic acids. libretexts.orgmedium.com For the synthesis of this compound, this would typically involve the reaction of a 3-halopiperidine derivative with thiophene-3-boronic acid, or a 3-piperidylboronic acid derivative with a 3-halothiophene. Continuous flow Suzuki couplings using heterogeneous palladium catalysts have also been developed, offering advantages in terms of catalyst recycling and product purification. vapourtec.com
Stille Coupling: The Stille coupling utilizes an organotin compound (stannane) as the organometallic partner. mychemblog.comorganic-chemistry.org The reaction of a 3-halopiperidine with a 3-(tributylstannyl)thiophene, or vice-versa, in the presence of a palladium catalyst, can afford the desired product. mychemblog.com While effective, the toxicity of organotin reagents is a significant drawback of this method. organic-chemistry.org Stille coupling has been successfully used to synthesize various thiophene-containing compounds. juniperpublishers.com
Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is typically prepared in situ from the corresponding organolithium or Grignard reagent. scite.airesearchgate.net This reaction is known for its high reactivity and functional group tolerance. scite.airesearchgate.netnih.gov The synthesis of thiophene-based analogues has been achieved with high yields and purity using the Negishi reaction. researchgate.netscielo.br
A comparison of these cross-coupling reactions is provided below.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki | Organoboron (e.g., boronic acid) | Stable, low toxicity reagents; mild conditions | |
| Stille | Organotin (stannane) | Versatile, well-established | Toxicity of tin reagents |
| Negishi | Organozinc | High reactivity, good functional group tolerance | Moisture sensitive reagents |
Direct Arylation Techniques
Direct arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. mdpi.com This method involves the direct C-H activation of one of the aromatic systems.
In the context of this compound synthesis, this could involve the direct arylation of a piperidine derivative at the 3-position with a 3-halothiophene, or the direct arylation of thiophene with a 3-halopiperidine. Palladium catalysts are commonly used for these transformations. acs.orgresearchgate.net The regioselectivity of the C-H activation is a critical aspect of this methodology and can often be controlled by the use of directing groups. acs.orgresearchgate.net For instance, a palladium-catalyzed C(sp3)–H arylation of piperidines bearing a C(3) directing group has been shown to proceed with excellent regio- and stereoselectivity. acs.orgresearchgate.net Transition-metal-free direct C-H arylation of thiophene in aqueous media has also been reported, offering a "greener" synthetic route. iyte.edu.tr
Stereoselective Synthesis of Chiral this compound Analogues
The creation of specific stereoisomers of this compound is crucial as different enantiomers and diastereomers often exhibit distinct pharmacological activities. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. whiterose.ac.uk After the desired stereocenter is established, the auxiliary is removed. This approach creates diastereomers which, due to their different physical properties, can be separated. whiterose.ac.uk
One common strategy involves the use of readily available chiral compounds like (+)-(S,S)-pseudoephedrine or oxazolidinone-type auxiliaries for the synthesis of piperidine-containing compounds. whiterose.ac.uk For instance, N-sulfinyl amines, such as the Ellman auxiliary, can act as both nitrogen-centered nucleophiles and effective S-chiral auxiliaries that are easily removed under acidic conditions. whiterose.ac.uk Another example is the use of (S)-pyroglutamic acid derivatives as chiral auxiliaries to synthesize 1-substituted-THβC. rsc.org
The general principle of a chiral auxiliary approach is outlined in the table below:
| Step | Description |
| 1. Attachment | The chiral auxiliary is covalently bonded to the substrate molecule. |
| 2. Diastereoselective Reaction | The chiral auxiliary directs the formation of a new stereocenter, leading to a mixture of diastereomers with one predominating. |
| 3. Separation | The diastereomers are separated using standard techniques like chromatography or crystallization. |
| 4. Cleavage | The chiral auxiliary is removed from the desired diastereomer to yield the enantiomerically enriched target molecule. |
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral piperidines. This approach utilizes a chiral catalyst to control the stereochemistry of the reaction, often with high efficiency and enantioselectivity.
Rhodium-Catalyzed Asymmetric Carbometalation: A notable method involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a protected pyridine (B92270) derivative to produce 3-substituted tetrahydropyridines. snnu.edu.cn This three-step process includes partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield enantioenriched 3-piperidines. snnu.edu.cn This method has been successfully applied to the synthesis of clinically relevant molecules. snnu.edu.cn
Chemo-Enzymatic Dearomatization: A chemo-enzymatic approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines. nih.govacs.org A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been used in the synthesis of antipsychotic drugs. whiterose.ac.uk
Organocatalysis: Chiral amines, such as diphenylprolinol silyl (B83357) ether, can catalyze the asymmetric intermolecular aza-[3 + 3] cycloaddition of unsaturated aldehydes and enecarbamates to produce chiral piperidine rings with excellent enantioselectivity. rsc.org Chiral phosphoric acids have also been shown to be versatile catalysts in various asymmetric reactions to produce enantioenriched nitrogen heterocycles. whiterose.ac.uk
A summary of asymmetric catalytic approaches is presented below:
| Catalytic System | Reaction Type | Key Features |
| Rhodium/Chiral Ligand | Asymmetric Reductive Heck | High yield and enantioselectivity, wide functional group tolerance. snnu.edu.cn |
| Amine Oxidase/Ene Imine Reductase | Chemo-enzymatic Cascade | Stereoselective, operates under mild conditions. nih.govacs.org |
| Chiral Amine (e.g., Diphenylprolinol silyl ether) | Aza-[3 + 3] Cycloaddition | High enantioselectivity in forming the piperidine ring. rsc.org |
| Chiral Phosphoric Acid | Aza-Michael Reactions | Versatile for synthesizing various substituted pyrrolidines and piperidines. whiterose.ac.uk |
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated.
A common method for resolving racemic amines is to treat them with a chiral acid, such as a diaroyltartaric acid, in an organic solvent. google.com The resulting diastereomeric salts have different solubilities, allowing one to be selectively precipitated and isolated. google.com The pure enantiomer of the amine can then be recovered by treating the salt with a base. google.com Lipase-catalyzed kinetic resolution is another effective method, where an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net The selectivity of such enzymatic resolutions can be very high. researchgate.net
The steps for classical resolution are as follows:
| Step | Description |
| 1. Salt Formation | The racemic mixture is reacted with an enantiomerically pure chiral resolving agent to form diastereomeric salts. |
| 2. Separation | The diastereomeric salts are separated based on differences in physical properties, typically solubility. |
| 3. Liberation | The desired enantiomer is liberated from its salt by treatment with an acid or base. |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the fine-tuning of its pharmacological properties. Modifications can be made to the piperidine nitrogen atom or to the piperidine ring itself.
The nitrogen atom of the piperidine ring is a common site for substitution. N-alkylation or N-arylation can be achieved through various methods. For instance, a piperidine hydrolysis product can be condensed with a mesylate of the formula R--(CH₂)ₘ--O--Ms, where R can be a thienyl group, to form an N-substituted piperidine. google.com Reductive amination is another standard method where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. google.com
A series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been synthesized as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.govacs.org The synthesis often involves the reaction of a piperidine-containing intermediate with a suitable electrophile under basic conditions. nih.gov
Functionalization of the piperidine ring itself can introduce additional substituents, such as alkyl or hydroxyl groups.
Hydroxylation: A 4-hydroxy group can be introduced by reacting a 2-bromo-thiophene with a Grignard reagent, followed by addition to a 4-piperidone (B1582916) carbamate (B1207046) to yield a tertiary alcohol. google.com Subsequent hydrolysis of the carbamate gives the 4-hydroxy-4-thiophen-2-yl-piperidine. google.com
C-H Arylation: Palladium-catalyzed C-H arylation provides a direct method to functionalize the piperidine ring. acs.org Using a directing group at the C(3) position, selective arylation at the C(4) position can be achieved with excellent regio- and stereoselectivity. acs.org This method allows for the introduction of various aryl and heteroaryl groups. acs.org
Ring Expansion: A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles can lead to highly functionalized tetrahydropyridine (B1245486) derivatives, which are precursors to substituted piperidines. acs.org
A summary of functionalization methods is provided below:
| Functionalization Site | Method | Reagents/Conditions | Resulting Moiety |
| Piperidine Nitrogen | N-Alkylation | R--(CH₂)ₘ--O--Ms | N-Alkyl |
| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl |
| Piperidine C4 | Grignard Addition to Piperidone | 2-Bromothiophene, Mg, 4-Piperidone Carbamate | 4-Hydroxy-4-thienyl |
| Piperidine C4 | C-H Arylation | Pd Catalyst, C(3) Directing Group, Aryl Iodide | 4-Aryl |
Substitution Patterns on the Thiophene Moiety
The functionalization of the thiophene ring within the this compound framework is a key strategy for modulating the properties of the resulting derivatives. Synthetic efforts have explored various substitution patterns, primarily through cross-coupling reactions and the use of pre-functionalized thiophene precursors.
One prominent method involves the Suzuki coupling reaction, which allows for the introduction of aryl or heteroaryl substituents onto the thiophene ring. For instance, in the synthesis of complex thiophene derivatives bearing a piperidine group, a common strategy is to couple a brominated thiophene precursor with a suitable boronic acid or pinacol (B44631) ester. acs.org An alternative protocol was developed for creating a para-substituted phenyl group at position 5 of the thiophene ring, which involved a Mitsunobu reaction to first obtain a phenylboronic acid pinacol ester bearing a Boc-protected piperidine. acs.org This intermediate was then used in a Suzuki coupling with a brominated thiophene derivative to yield the final product. acs.org
Direct C-H arylation is another powerful, atom-economical technique for creating C-C bonds on the thiophene ring without the need for pre-halogenation. rasayanjournal.co.in This method is particularly advantageous as it often generates non-toxic byproducts like HX, which can be neutralized by a base. rasayanjournal.co.in Research into the synthesis of 3-aryl thiophene-2-carbaldehydes, which are precursors to chalcones, has demonstrated the feasibility of these direct arylation methods. rasayanjournal.co.in
The table below summarizes examples of substitution patterns achieved on the thiophene ring in related structures, highlighting the versatility of modern synthetic methods.
Table 1: Examples of Synthesized Thiophene Ring Substitutions
| Substituent Position | Substituent Group | Synthetic Method Highlight | Precursor Example |
|---|---|---|---|
| Thiophene C5 | Phenyl | Suzuki Coupling | Brominated thiophene derivative |
| Thiophene C5 | para-Methoxyphenyl | Suzuki Coupling | 4-Methoxyphenylboronic acid |
| Thiophene C3 | 3-Methoxyphenyl | Direct C-H Arylation | 3-Bromothiophene |
Green Chemistry Principles in this compound Synthesis
The synthesis of nitrogen-containing heterocycles is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through sustainable practices. nih.gov This involves careful selection of solvents, development of efficient and reusable catalysts, and maximization of atom economy.
Solvent Selection and Optimization
The choice of solvent is critical in developing environmentally benign synthetic processes. Traditional syntheses often rely on volatile and hazardous organic solvents like dichloromethane (B109758) (DCM). acs.org Modern approaches seek to replace these with greener alternatives.
Water is an ideal green solvent, and its use has been demonstrated in the synthesis of piperidine derivatives using heterogeneous cobalt catalysts. nih.gov Ethanol is another green solvent utilized in multicomponent reactions for synthesizing related heterocyclic structures, such as coumarin-3-carboxamides, often in conjunction with a dual catalyst system. researchgate.net
Ionic liquids (ILs) and polyethylene (B3416737) glycol (PEG) have emerged as promising recyclable reaction media. mdpi.com For the synthesis of thiophene derivatives, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄) have been used successfully, allowing for catalyst recovery and reuse. mdpi.com Similarly, PEG-400 has been employed as an efficient and recyclable medium for the synthesis of various sulfur-containing heterocycles. mdpi.com
Furthermore, mechanochemical synthesis, which involves grinding reagents together with minimal or no solvent, represents a significant advancement. acs.org A mechanochemical approach to the alkylation of Boc-4-amino-piperidine drastically reduced reaction time and limited the amount of solvent required from 15 mL to just 33 μL, while also eliminating the need for chromatographic purification. acs.org
Table 2: Comparison of Solvents in Heterocyclic Synthesis
| Solvent | Classification | Advantages | Example Application |
|---|---|---|---|
| Dichloromethane (DCM) | Traditional | Good solubility for many organic compounds | Standard sulfonylation reactions acs.org |
| Water | Green | Non-toxic, non-flammable, inexpensive | Hydrogenation of pyridines nih.gov |
| Ethanol | Green | Biodegradable, low toxicity | Three-component synthesis of carboxamides researchgate.net |
| Ionic Liquids (e.g., [BMIM]BF₄) | Green | Recyclable, low volatility | Synthesis of substituted thiophenes mdpi.com |
| Polyethylene Glycol (PEG) | Green | Recyclable, non-toxic | Synthesis of 2-aminothiophene derivatives mdpi.com |
Catalyst Development for Sustainable Synthesis
Catalyst design is central to green chemistry, focusing on replacing stoichiometric reagents with catalytic alternatives that are efficient, selective, and preferably recyclable or based on earth-abundant materials.
Biocatalysis: Chemo-enzymatic cascades offer a highly selective and sustainable route to chiral piperidines. nih.govacs.org A notable example is the use of an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines under benign conditions. nih.govacs.org
Heterogeneous Catalysis: The development of heterogeneous catalysts is crucial for simplifying product purification and enabling catalyst recycling. A heterogeneous cobalt catalyst supported on titanium nanoparticles has been used for the acid-free hydrogenation of pyridine derivatives to piperidines in water. nih.gov
Homogeneous Catalysis: While often harder to separate from reaction products, advances in homogeneous catalysis focus on using non-precious metals or developing highly efficient systems. Ruthenium and iridium-based catalysts have been effective in the N-alkylation of amines with alcohols via the 'hydrogen borrowing' methodology, an atom-efficient process. rsc.org
Organocatalysis: Metal-free catalyst systems are highly desirable. A dual system of piperidine and molecular iodine has been shown to efficiently catalyze the one-pot, three-component synthesis of coumarin-3-carboxamides in ethanol, avoiding the use of metal catalysts entirely. researchgate.net
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.org Syntheses with high atom economy minimize waste at the source.
Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. ajgreenchem.com The A³-coupling reaction (aldehyde-alkyne-amine) is a classic example used to produce propargylamines, and protocols have been developed that achieve a calculated atom economy of over 90%. ajgreenchem.com Similarly, the synthesis of functionalized pyridazines via MCRs has been reported as an atom-economic approach. researchgate.net
Cascade or tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also improve atom economy and process efficiency. nih.gov The stereoselective coupling/hydrogenation cascade to produce piperidines from pyridinium (B92312) salts is one such example. nih.gov The development of solvent-free reaction pathways, such as the ipso-substitution of a cyano-group in 5-cyano-1,2,4-triazines, further exemplifies a commitment to maximizing atom economy. researchgate.net These strategies reduce the number of synthetic steps, minimize solvent and reagent use, and decrease waste generation, aligning with the goals of sustainable chemical manufacturing. rsc.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Aryl thiophene-2-carbaldehyde |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) |
| Boc-4-amino-piperidine |
| Dichloromethane (DCM) |
| Ethanol |
| Polyethylene Glycol (PEG) |
| Coumarin-3-carboxamides |
| 5-Cyano-1,2,4-triazines |
| Propargylamines |
Advanced Spectroscopic and Chromatographic Characterization of 3 Thiophen 3 Yl Piperidine Analogues
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For piperidine (B6355638) derivatives, HRMS is crucial in the early stages of characterization to confirm the successful synthesis of the target compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed.
In the analysis of piperidine-containing compounds, HRMS can differentiate between molecules with the same nominal mass but different elemental compositions. For a compound like 3-(thiophen-3-yl)piperidine, HRMS would be used to confirm the expected molecular formula of C₉H₁₃NS. The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Technique |
| Piperidine Analogues | Varies | Varies | Varies | LC-MS (TOF or Orbitrap) |
| This compound | C₉H₁₃NS | 168.0818 | Typically within 5 ppm | HRMS |
This table represents typical data obtained from HRMS analysis of piperidine analogues. The observed m/z values are expected to be very close to the calculated values, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as the determination of the compound's stereochemistry.
The ¹H NMR spectrum of a 3-substituted piperidine analogue provides information on the number of different proton environments, their multiplicity (splitting pattern), and their integration (number of protons). The chemical shifts of the piperidine ring protons are particularly informative about the ring conformation and the orientation of the substituent. For this compound, the aromatic protons of the thiophene (B33073) ring would appear in the downfield region (typically 7.0-8.0 ppm), while the piperidine ring protons would be found in the upfield region (typically 1.5-3.5 ppm).
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are sensitive to the substitution pattern and stereochemistry.
| ¹H Chemical Shifts (ppm) | Assignment | ¹³C Chemical Shifts (ppm) | Assignment |
| ~7.0-7.5 | Thiophene Protons | ~120-140 | Thiophene Carbons |
| ~2.5-3.5 | Piperidine Protons (adjacent to N) | ~45-55 | Piperidine Carbons (adjacent to N) |
| ~1.5-2.0 | Piperidine Protons | ~25-40 | Piperidine Carbons |
This table provides expected chemical shift ranges for this compound based on data from related 3-arylpiperidines and substituted piperidines.
2D NMR experiments are essential for unambiguously assigning the complex spectra of piperidine analogues and determining their stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity of protons within the piperidine and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the thiophene substituent to the piperidine ring at the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For 3-substituted piperidines, NOESY can help determine the axial or equatorial orientation of the thiophene substituent and the relative stereochemistry of other substituents on the piperidine ring.
| 2D NMR Experiment | Purpose | Key Correlations for this compound |
| COSY | ¹H-¹H scalar coupling | Correlations between adjacent protons on the piperidine and thiophene rings. |
| HSQC | Direct ¹H-¹³C correlation | Links each piperidine and thiophene proton to its directly attached carbon. |
| HMBC | Long-range ¹H-¹³C correlation | Correlation between the piperidine H3 proton and the thiophene carbons, and vice-versa. |
| NOESY | ¹H-¹H spatial proximity | Correlations between the H3 proton and other piperidine ring protons to determine substituent orientation. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by specific absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Stretching (secondary amine) |
| ~3100 | C-H (aromatic) | Stretching (thiophene ring) |
| ~2800-3000 | C-H (aliphatic) | Stretching (piperidine ring) |
| ~1600 | C=C | Stretching (thiophene ring) |
| ~1450-1550 | C-H | Bending (piperidine ring) |
| ~700-800 | C-S | Stretching (thiophene ring) |
This table shows characteristic IR absorption frequencies for the functional groups present in this compound, based on general spectroscopic data for secondary amines and thiophene derivatives.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For chiral piperidine analogues, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry and observing the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents. This technique has been successfully used to determine the solid-state structure of various 2-arylpiperidines and other complex piperidine derivatives, confirming their relative and absolute configurations.
| Crystallographic Data | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise location of each atom in 3D space. |
| Bond Lengths and Angles | Geometric parameters of the molecule. |
| Torsion Angles | Conformation of the piperidine ring and substituent orientation. |
This table outlines the type of information obtained from an X-ray crystal structure analysis, which would be applicable to a crystalline derivative of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
For chiral compounds like this compound, which exists as a pair of enantiomers, it is essential to separate and quantify each enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the resolution of racemic mixtures of piperidine derivatives. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving good separation. The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.
| HPLC Parameter | Typical Conditions for Piperidine Analogues |
| Column | Chiralcel OD, Chiralcel OJ, or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol with a basic or acidic additive |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 254 nm) |
This table presents typical conditions for the chiral HPLC separation of piperidine analogues. The optimal conditions would need to be developed specifically for this compound.
Computational Chemistry and Molecular Modeling of 3 Thiophen 3 Yl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecular systems. These calculations provide a detailed picture of electron distribution and orbital energies.
The electronic structure of 3-(Thiophen-3-yl)piperidine is characterized by the interplay between the electron-rich thiophene (B33073) ring and the piperidine (B6355638) scaffold. DFT calculations are commonly employed to determine the distribution of electron density and to visualize molecular orbitals. In similar thiophene-containing systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to understanding electronic behavior. rsc.orgufms.br For instance, in many thiophene derivatives, the HOMO is typically localized on the electron-donating thiophene ring, while the LUMO's position can vary depending on the nature of the substituents. ufms.br
Mulliken atomic charge distribution analysis, another output of electronic structure calculations, can predict the partial charges on each atom within the molecule. This information helps in identifying electropositive and electronegative centers, which are crucial for understanding intermolecular interactions. For substituted piperidines, the nitrogen atom typically bears a negative partial charge, making it a potential site for electrophilic attack or protonation. asianpubs.org
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the HOMO and LUMO. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net
In studies of thiophene sulfonamide derivatives, the HOMO-LUMO energy gap was found to be a significant indicator of stability. mdpi.com Similarly, for various piperidine analogues, the HOMO-LUMO gap is used to assess their reactivity and electronic stability. researchgate.netresearchgate.net While specific values for this compound are not published, analogous compounds provide insight. The table below presents representative FMO data for related thiophene and piperidine derivatives, calculated using DFT methods, to illustrate the typical range of these values.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Thiophene Sulfonamide Derivative mdpi.com | -6.50 to -5.80 | -2.06 to -1.15 | 3.44 to 4.65 | B3LYP/6-311G(d,p) |
| Piperidine Nitroxide Analog researchgate.net | -6.8 to -5.5 | -3.2 to -1.5 | ~3.6 to 4.0 | B3LYP/6-311++G(d,p) |
| Substituted Piperidine Hydrazine asianpubs.org | -5.46 | -1.87 | 3.59 | B3LYP/6-311G(d,p) |
Quantum chemical calculations can predict molecular reactivity through various descriptors derived from the electronic structure. Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. mdpi.com Hardness is a measure of resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.net These descriptors help in comparing the reactivity of different molecules within a series. mdpi.comresearchgate.net
Furthermore, DFT calculations are pivotal in studying reaction mechanisms. For instance, computational studies on the formation of substituted piperidines have elucidated the transition state barriers for different reaction pathways, explaining product selectivity. scispace.comchemrxiv.org In the case of this compound, such studies could predict the most likely sites for metabolic attack or the stereochemical outcome of reactions. Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for intermolecular interactions. asianpubs.org
| Compound Class | Hardness (η) | Electrophilicity Index (ω) | Computational Method |
|---|---|---|---|
| Thiophene Sulfonamide Derivative mdpi.com | 1.72 to 2.33 | 2.53 to 4.14 | B3LYP/6-311G(d,p) |
| Piperidine Nitroxide Analog researchgate.net | 1.80 to 2.00 | 2.4 to 4.8 | B3LYP/6-311++G(d,p) |
Conformational Analysis and Energy Landscape Exploration
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. The piperidine ring can adopt several conformations, primarily chair and boat forms, with the chair conformation being the most stable. The thiophene substituent at the 3-position can exist in either an axial or equatorial orientation, leading to different conformers with distinct energies.
Molecular mechanics (MM) provides a rapid method for exploring the conformational space of flexible molecules. By using classical force fields, MM can efficiently calculate the potential energy of thousands of conformers, identifying low-energy structures. These methods are particularly useful for an initial scan of the energy landscape before employing more computationally expensive quantum methods. Semi-empirical methods, which use a simplified quantum mechanical approach, can then be used to refine the energies and geometries of the most promising conformers identified by MM.
DFT is the gold standard for accurately determining the geometry and relative energies of different conformers. For 3-arylpiperidines, a key conformational equilibrium exists between the chair conformer with the aryl group in the equatorial position and the one with it in the axial position. rsc.org Generally, the equatorial conformation is favored to minimize steric hindrance (1,3-diaxial interactions). nih.gov However, the preference can be influenced by the nature of the substituents and the protonation state of the piperidine nitrogen. rsc.orgnih.gov
In the case of this compound, DFT calculations would be expected to show that the chair conformation with the thiophen-3-yl group in the equatorial position is the global minimum energy structure. A second stable conformer, the axial-chair, would likely be slightly higher in energy. The energy difference between these two states is critical as it determines their relative population at a given temperature. NMR studies on related 4-arylpiperidines have confirmed the existence of both equatorial and axial conformers in solution, corroborating computational findings. rsc.org
Molecular Docking Studies with Hypothesized Biological Targets
To predict the binding mode of this compound, a hypothesized biological target, such as a G-protein coupled receptor (GPCR) or an enzyme like a kinase or acetylcholinesterase, must first be selected. ufla.brmdpi.com The crystal structure of the target protein is prepared by adding hydrogen atoms and assigning partial charges. The ligand, this compound, is also prepared by generating a low-energy 3D conformation.
Docking simulations would then place the ligand into the active site of the protein, exploring various possible conformations and orientations. The resulting poses are then analyzed to identify key molecular interactions. For this compound, these interactions are predicted to involve:
Hydrogen Bonding: The secondary amine in the piperidine ring can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with polar residues (e.g., Asp, Glu, Ser, Thr) in the binding pocket. nih.gov
Aromatic/π-Interactions: The thiophene ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). It can also form π-cation interactions with charged residues.
Hydrophobic Interactions: The aliphatic carbons of the piperidine ring and the thiophene ring can form van der Waals and hydrophobic contacts with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val). scirp.org
These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide future optimization efforts. A docking study on thiophene derivatives targeting the Ebola virus glycoprotein, for instance, demonstrated that the thiophene core could bind effectively within a pocket at the protein's GP1 and GP2 interface. nih.govacs.org
Table 1: Predicted Interaction Profile of this compound in a Hypothesized Active Site
| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues |
| Hydrogen Bond (Donor) | Piperidine N-H | Asp, Glu, Ser, Thr (sidechain carbonyl/hydroxyl) |
| Hydrogen Bond (Acceptor) | Piperidine N, Thiophene S | Gln, Asn (sidechain amide), Ser, Thr (hydroxyl) |
| π-π Stacking | Thiophene Ring | Phe, Tyr, Trp, His |
| Hydrophobic (Aliphatic) | Piperidine Ring CH2 groups | Ala, Val, Leu, Ile, Pro |
| Hydrophobic (Aromatic) | Thiophene Ring | Phe, Tyr, Trp |
A critical component of molecular docking is the scoring function, an algorithm used to rank the predicted binding poses. nih.gov Scoring functions estimate the binding free energy of the ligand-protein complex. They can be broadly classified into three types: force-field-based, empirical, and knowledge-based.
Force-Field-Based Scoring Functions: These functions, like the one used in AutoDock, calculate the sum of non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein. researchgate.net
Empirical Scoring Functions: Functions like ChemPLP and GoldScore use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) with coefficients derived from fitting to experimental binding data. researchgate.net
Knowledge-Based Scoring Functions: These derive potentials from statistical analysis of atom-pair frequencies in known protein-ligand crystal structures.
The performance of different docking algorithms (e.g., AutoDock, GOLD, Glide, Smina) and scoring functions would be evaluated for their ability to accurately predict the binding mode. nih.govnih.gov A common validation method is "redocking," where a known co-crystallized ligand is removed from a protein's active site and then docked back in. ufla.br A successful redocking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence in the docking protocol's ability to replicate known binding modes. ufla.br
Table 2: Comparison of Common Docking Algorithms and Scoring Function Types
| Docking Program/Algorithm | Scoring Function Type | Key Characteristics |
| AutoDock/AutoDock Vina | Force-Field/Empirical | Widely used academic software; Vina offers improved speed and accuracy. |
| GOLD | Empirical (GoldScore, ChemScore, ASP) | Known for its genetic algorithm search method and handling of ligand flexibility. nih.gov |
| Glide (Schrödinger) | Empirical/Force-Field | Employs a hierarchical search protocol and is known for high accuracy in pose prediction. researchgate.net |
| Smina | Empirical | A fork of AutoDock Vina, customized for better performance in calculating free energy of binding. nih.gov |
Pharmacophore Modeling Based on Structural Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. scirp.org For this compound, a structure-based pharmacophore model can be generated directly from its 3D conformation.
The key pharmacophoric features of this compound would likely include:
A Hydrogen Bond Donor (HBD) corresponding to the N-H group of the piperidine ring.
A Hydrogen Bond Acceptor (HBA) feature, which could be located on the nitrogen atom of the piperidine ring or potentially the sulfur atom of the thiophene ring. scirp.org
An Aromatic Ring (AR) feature representing the thiophene ring.
A Hydrophobic (HY) feature, which could encompass the thiophene ring or the aliphatic part of the piperidine ring.
This model serves as a 3D query to search large chemical databases for structurally diverse compounds that share the same essential features, potentially leading to the discovery of new active molecules. tandfonline.comnih.gov Integrated approaches combining pharmacophore modeling with other methods like support vector machines have been successfully used to identify novel inhibitors containing thiophene scaffolds. tandfonline.com
Table 3: Potential Pharmacophoric Features of this compound
| Feature Type | Chemical Group | Role in Binding |
| Hydrogen Bond Donor (HBD) | Piperidine N-H | Forms directed electrostatic interaction with an acceptor atom. |
| Hydrogen Bond Acceptor (HBA) | Piperidine Nitrogen lone pair | Forms directed electrostatic interaction with a donor atom. |
| Aromatic Ring (AR) | Thiophene Ring | Participates in π-stacking or hydrophobic interactions. |
| Hydrophobic Center (HY) | Piperidine/Thiophene scaffold | Engages in non-polar interactions with the target. |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and provide a more detailed understanding of the binding interactions under physiological conditions. arabjchem.org
An MD simulation would begin with the best-docked pose of the this compound-protein complex. rsc.org The complex is placed in a simulation box filled with water molecules and ions to mimic a cellular environment. arabjchem.org The simulation then calculates the forces between atoms and their subsequent movements over a set period, often on the nanosecond to microsecond scale. nih.gov
Key analyses performed after an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, converging RMSD plot for the ligand suggests it remains securely in the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by ligand binding. arabjchem.org
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation, confirming their importance for binding affinity. nih.gov
Such simulations are crucial for validating docking results and ensuring that the predicted binding mode is stable and energetically favorable over time. rsc.org
Table 4: Typical Workflow and Analysis of an MD Simulation
| Step | Description | Key Parameters/Metrics |
| System Preparation | Solvating the ligand-protein complex in a periodic box of water and adding counter-ions. arabjchem.org | Force field (e.g., CHARMM, OPLS), water model (e.g., TIP3P) |
| Energy Minimization | Removing steric clashes and relaxing the system to a low-energy conformation. | Steepest descent, conjugate gradient algorithms |
| Equilibration | Gradually heating the system to the desired temperature (e.g., 300 K) and pressure (1 atm). arabjchem.org | NVT (constant volume) and NPT (constant pressure) ensembles |
| Production Run | Running the simulation for an extended period (e.g., 100-200 ns) to collect trajectory data. nih.gov | Time step (e.g., 2 fs), simulation length |
| Trajectory Analysis | Analyzing the saved coordinates to understand the system's dynamic behavior. | RMSD, RMSF, hydrogen bond occupancy, interaction energy |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The theoretical framework for building a QSAR model involves several key steps:
Data Set Assembly: A training set of thiophenylpiperidine analogs with experimentally determined biological activity (e.g., IC50 values) is required.
Descriptor Calculation: For each molecule in the training set, a large number of numerical "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecular structure. researchgate.net
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), a mathematical equation is generated that correlates a subset of the calculated descriptors with the observed biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a separate test set of compounds not used in model creation. mdpi.com
The resulting QSAR model can provide valuable insights into which molecular properties are most influential for activity, thereby guiding the rational design of new analogs with enhanced potency.
Table 5: Categories of Molecular Descriptors for QSAR Modeling
| Descriptor Category | Description | Examples |
| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Counts |
| 2D Descriptors | Based on the 2D molecular graph (connectivity). | Topological Indices (e.g., Sombor index), MNA/QNA descriptors mdpi.combohrium.com |
| 3D Descriptors | Based on the 3D conformation of the molecule. | Molecular Volume, Surface Area, Dipole Moment |
| Physicochemical | Properties related to a molecule's behavior in a biological system. | LogP (lipophilicity), Polar Surface Area (PSA), pKa |
| Quantum Mechanical | Derived from quantum chemical calculations. nih.gov | HOMO/LUMO energies, Partial Charges, Electron Affinity |
Structure Activity Relationship Sar Exploration of 3 Thiophen 3 Yl Piperidine Analogues
Impact of Substituents on the Piperidine (B6355638) Nitrogen Atom on Potential Biological Activity
The nitrogen atom of the piperidine ring is a common site for chemical modification, and the nature of the substituent at this position profoundly influences the pharmacological profile of the resulting analogues.
In a series of piperidine-based monoamine oxidase (MAO) inhibitors, replacing the piperidine ring with smaller amine groups like propyl or diethyl led to improved selectivity for MAO-B, though with poor affinity for MAO-A. researchgate.net For dopamine (B1211576) D2/D3 receptor ligands, various alkyl-aryl substituents on the piperidine nitrogen have been explored to modulate receptor affinity and pharmacokinetic properties. nih.gov
For a class of cocaine analogues, N-demethylation of the parent piperidine-based ligand resulted in enhanced activity at the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. acs.org However, the introduction of larger phenylalkyl groups to the nitrogen generally led to a decrease in activity at all monoamine transporters. acs.org Specifically, N-benzyl substitution resulted in a significant loss of activity at the norepinephrine transporter. acs.org In some cases, to improve solubility for testing, an N-(4-hydroxybenzyl) group was introduced. acs.org The introduction of polar groups into the N-substituent has also been shown to cause a loss of activity at both the DAT and SERT. acs.org
In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), piperidine-substituted thiophene[3,2-d]pyrimidines have been developed where the piperidine nitrogen is functionalized. For example, the addition of a 1-(bromomethyl)-4-iodobenzene to the piperidine nitrogen was a key step in the synthesis of potent inhibitors. nih.gov
These findings collectively underscore the critical role of the N-substituent in determining the potency and selectivity of 3-(thiophen-3-yl)piperidine analogues, making it a key vector for optimization in drug design.
Influence of Alkyl or Aromatic Substitutions on the Piperidine Ring at Various Positions
Substitution on the carbon atoms of the piperidine ring offers another avenue to modulate the biological activity of this compound analogues by altering their steric and electronic properties, as well as their conformational preferences.
For MAO inhibitors, substitution patterns on the piperidine ring significantly influence activity. One study found that a para-hydroxy substitution on a piperidine ring led to the maximum inhibitory activity for both MAO-A and MAO-B. acs.org This suggests that para-substitution is generally preferred over meta-substitution for this class of compounds. acs.org Furthermore, the addition of a 4-methyl group to the piperidine ring resulted in high inhibitory activity for MAO-B. acs.org
In the development of dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors, researchers explored the effects of a methyl substituent at the C-2 position (alpha to the nitrogen) of the piperidine ring. researchgate.net This modification introduced new stereocenters and led to four diastereomeric isomers, each with distinct biological profiles, highlighting the steric sensitivity of the receptor-binding pockets. researchgate.net
For Akt inhibitors, a conformational restriction strategy led to the development of 3,4,6-trisubstituted piperidine derivatives, which showed increased potency and improved safety profiles compared to their 3,4-disubstituted counterparts. nih.gov This demonstrates that increasing the substitution on the piperidine ring can lead to more conformationally defined and potent molecules.
The data indicates that the position and nature of substituents on the piperidine ring are crucial determinants of biological activity and selectivity.
| Compound Class | Piperidine Ring Substituent | Position | Impact on Biological Activity | Reference |
| MAO Inhibitors | Hydroxyl | para | Maximum inhibitory activity for MAO-A and MAO-B | acs.org |
| MAO Inhibitors | Methyl | 4 | High inhibitory activity for MAO-B | acs.org |
| 5-HT1A Antagonists/SSRIs | Methyl | 2 | Created stereoisomers with distinct activities | researchgate.net |
| Akt Inhibitors | Multiple substituents | 3,4,6 | Increased potency and improved safety profile | nih.gov |
Effects of Modifications on the Thiophene (B33073) Ring (e.g., halogenation, alkylation, heteroatom incorporation)
Modifications to the thiophene ring itself can significantly alter the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets. The position of the thiophene ring attachment to the piperidine (e.g., thiophen-3-yl vs. thiophen-2-yl) is a fundamental structural variation. The thiophen-2-yl isomer possesses different electronic properties compared to the 3-yl isomer, which can lead to distinct biological activities.
In the context of P2Y14 receptor antagonists, modifying the substitution pattern on a thiophene ring was found to reduce undesirable serum effects. acs.org For antibacterial quinolones, moving a 2-thienyl substituent to a 3-thienyl position was reported to reduce activity, indicating a sensitivity to the point of attachment. researchgate.net
While extensive research on the direct halogenation or alkylation of the thiophene ring within the this compound core is not widely reported in the provided context, the principles of bioisosterism suggest that such modifications would be influential. For instance, fluorinated aryl groups are known to improve metabolic stability and binding affinity in CNS-targeting compounds. The replacement of the thiophene ring with other heterocycles (see Section 5.5) further highlights the importance of this moiety's properties. The introduction of a substituent on the thiophene ring, such as in 2-benzoylthiophene (B1677651) derivatives, has been shown to result in various biological activities, including anti-platelet aggregation and anti-inflammatory effects. researchgate.net
Stereochemical Implications for Receptor Recognition and Selectivity
Stereochemistry plays a paramount role in the interaction between a ligand and its biological target, often dictating both binding affinity and functional activity. For analogues of this compound, the introduction of chiral centers on the piperidine ring or its substituents can lead to significant differences in biological profiles among stereoisomers.
A notable example is seen in a series of 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols. The introduction of a single methyl group at the C-2 position of the piperidine ring resulted in four distinct diastereomers. researchgate.net These isomers were separated and found to possess different affinities for the 5-HT1A receptor and the serotonin transporter, demonstrating that the stereochemical orientation of even a small alkyl group can profoundly impact receptor recognition. researchgate.net
In another study on opioid antagonists based on a (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core, the conformation of the N-substituent was found to be critical for potency and receptor subtype selectivity. acs.org Rigid N-substituents like trans-cinnamyl were able to reproduce the high potency of more flexible analogues, while the corresponding cis-cinnamyl derivatives showed low affinity. acs.org This suggests that the receptor prefers a specific extended conformation of the N-substituent. Furthermore, the study found that free rotation of the terminal phenyl ring of the substituent was necessary for high affinity, as planar analogues had significantly lower binding. acs.org
These findings emphasize that a deep understanding of stereochemical requirements is essential for the rational design of selective and potent ligands based on the this compound scaffold.
| Compound Series | Stereochemical Feature | Key Finding | Reference |
| 1-(Indol-yloxy)-3-(piperidinyl)propan-2-ols | 2-Methylpiperidine diastereomers | The four isomers showed different affinities for 5-HT1A and SERT. | researchgate.net |
| Dimethyl-hydroxyphenyl-piperidines | trans- vs cis-cinnamyl N-substituent | The trans isomer showed high affinity, while the cis isomer did not, indicating a preference for an extended conformation. | acs.org |
| Dimethyl-hydroxyphenyl-piperidines | Planar vs. non-planar N-substituents | Planar N-substituents (e.g., thianaphthylmethyl) led to lower affinity, suggesting a need for rotational freedom of the terminal ring. | acs.org |
Bioisosteric Replacements of the Thiophene Moiety or Piperidine Ring
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. wikipedia.org This involves substituting a functional group or a ring system with another that has similar steric and electronic characteristics. researchgate.netsci-hub.se
Thiophene Ring Replacements: The thiophene ring is often considered a bioisostere of a phenyl ring. sci-hub.senih.gov In the development of GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of a benzene (B151609) or methoxybenzene ring with a thiophene ring was well tolerated and, in some cases, even led to increased GluN2B affinity. nih.gov In other series, replacing a phenyl group with a thiophene or furan (B31954) ring has been explored. nih.govacs.org For P2Y14R antagonists, replacing a sulfur atom in a thiophene ring with an oxygen atom to form a furan analogue resulted in a 39-fold reduction in affinity, demonstrating that even subtle changes in heteroatoms can have a large impact. unife.it In a series of dopamine D3 receptor ligands, the incorporation of a 2-pyridothienyl group resulted in reduced binding affinity. nih.govacs.org
Piperidine Ring Replacements: The piperidine ring can also be replaced by other cyclic or acyclic moieties to alter properties like basicity, lipophilicity, and conformational flexibility. nih.govresearchgate.net In the development of histamine (B1213489) H3 receptor agonists, piperidine derivatives showed moderate to high affinity, whereas their piperazine (B1678402) bioisosteres had low to no affinity. ebi.ac.uknih.gov This suggests that for this specific target, the piperidine ring provides a more favorable conformational restriction. ebi.ac.uknih.gov Conversely, replacing a piperazine with a benzoylpiperidine has been used to evaluate SAR, though it does not always improve activity. mdpi.com For MAO inhibitors, replacing the piperidine ring in piperine (B192125) with a cyclohexanamine group significantly reduced activity. acs.org In some cases, acyclic amines have been substituted for the piperidine ring, which can lead to a loss of activity, underscoring the importance of the ring structure for maintaining the correct pharmacophore geometry. acs.orgnih.gov
| Original Moiety | Bioisosteric Replacement | Compound Class / Target | Outcome | Reference |
| Benzene Ring | Thiophene Ring | GluN2B Antagonists | Well-tolerated, sometimes increased affinity. | nih.gov |
| Thiophene Ring | Furan Ring | P2Y14R Antagonists | 39-fold decrease in affinity. | unife.it |
| Piperazine Ring | Piperidine Ring | Histamine H3 Agonists | Increased affinity. | ebi.ac.uknih.gov |
| Piperidine Ring | Cyclohexanamine | MAO Inhibitors | Significantly reduced activity. | acs.org |
| Piperidine Ring | Acyclic Amines | MAO Inhibitors | Reduced activity. | acs.orgnih.gov |
Conformational Restrictions and Their Impact on Binding Affinity
Restricting the conformational flexibility of a ligand can be a highly effective strategy to enhance binding affinity and selectivity by reducing the entropic penalty upon binding and locking the molecule into its bioactive conformation.
For histamine H3 receptor agonists, it was found that the conformational restriction provided by a piperidine spacer moiety, as opposed to a more flexible piperazine, was favorable for specific binding. ebi.ac.uknih.gov This suggests that a more rigid structure helps to pre-organize the pharmacophoric elements for optimal interaction with the receptor.
In a series of opioid antagonists, the introduction of a rigid trans-phenylcyclopropylmethyl group on the piperidine nitrogen closely mimicked the high affinity of more flexible N-propylphenyl analogues, while the cis isomer was inactive. acs.org This illustrates how a rigid scaffold can lock the molecule in the desired extended conformation, leading to high potency.
A conformational restriction strategy was also successfully applied to develop Akt inhibitors. This led to the discovery of 3,4,6-trisubstituted piperidine derivatives with increased potency and improved safety profiles compared to the less rigid 3,4-disubstituted lead compound. nih.gov The added substitution likely limits the number of available low-energy conformations, favoring the one that is complementary to the enzyme's active site.
These examples highlight that introducing conformational constraints, whether through ring systems, rigid linkers, or increased substitution, is a valuable tool in the optimization of this compound analogues.
Investigation of Biochemical Targets and Mechanisms of Action in Vitro Studies
Enzyme Inhibition Assays (e.g., kinases, proteases, phosphodiesterases)
There is currently no available data from in vitro enzyme inhibition assays for 3-(Thiophen-3-yl)piperidine. To assess its potential as an enzyme inhibitor, a broad panel of enzymatic assays would be required. This would involve testing the compound against various enzyme classes, such as:
Kinases: A diverse range of protein kinases are crucial in cellular signaling, and their dysregulation is implicated in diseases like cancer. Kinase inhibition assays would determine if this compound can block the phosphorylation activity of specific kinases.
Proteases: These enzymes are involved in processes ranging from protein catabolism to viral replication. Assays with proteases like trypsin, chymotrypsin, or specific viral proteases would reveal any inhibitory effects.
Phosphodiesterases (PDEs): PDEs are important in regulating intracellular signaling pathways mediated by cyclic nucleotides. Inhibition of PDEs can have significant therapeutic effects.
A hypothetical data table for such studies would look like this:
| Enzyme Target | Assay Type | This compound IC₅₀ (µM) |
| Kinase A | Kinase Glo | No data available |
| Protease B | FRET-based assay | No data available |
| PDE C | HTRF assay | No data available |
Receptor Binding Studies (e.g., GPCRs, ion channels, transporters)
Information regarding the affinity of this compound for any receptor is not present in the current scientific literature. Receptor binding studies are essential to identify which, if any, receptors the compound interacts with.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays would quantify the ability of this compound to displace a known radiolabeled ligand from its receptor. A comprehensive screening would include a panel of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.
Below is a template for how such data would be presented:
| Receptor Target | Radioligand | This compound Kᵢ (nM) |
| Dopamine (B1211576) D₂ Receptor | [³H]Spiperone | No data available |
| Serotonin (B10506) Transporter | [³H]Citalopram | No data available |
| NMDA Receptor | [³H]MK-801 | No data available |
Fluorescence-Based Binding Assays
As an alternative or complement to radioligand assays, fluorescence-based techniques could be employed. These methods use fluorescent ligands or sensors to measure the binding of a compound to its target, avoiding the need for radioactive materials. No such studies have been published for this compound.
Cell-Based Functional Assays to Probe Signaling Pathways (e.g., reporter gene assays, calcium flux)
Even if binding to a receptor is established, functional assays are necessary to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator). Currently, there is no published data from cell-based functional assays for this compound. Such assays could include:
Reporter Gene Assays: To assess the activation or inhibition of a signaling pathway downstream of a receptor.
Calcium Flux Assays: To measure changes in intracellular calcium levels, a common second messenger in many signaling cascades.
A representative data table for future findings could be:
| Cell Line | Target Pathway | Assay Type | This compound EC₅₀/IC₅₀ (µM) | Functional Effect |
| HEK293 (expressing Receptor X) | Gq-coupled signaling | Calcium Flux | No data available | No data available |
| CHO (expressing Receptor Y) | CRE-driven transcription | Reporter Gene | No data available | No data available |
Investigation of Potential Protein-Protein Interactions
The ability of a small molecule to modulate protein-protein interactions (PPIs) is a growing area of drug discovery. There is no evidence to suggest that this compound has been investigated as a modulator of any PPI. Techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or yeast two-hybrid screens would be required to explore this possibility.
Ligand Selectivity Profiling Across a Panel of Targets
To understand the therapeutic potential and potential off-target effects of this compound, a broad selectivity profile is crucial. This would involve screening the compound against a large panel of receptors, enzymes, and ion channels. This type of profiling provides a comprehensive overview of a compound's biological interactions. No such selectivity profile for this compound has been made public.
Mechanism of Action Elucidation through Biochemical Assays
Currently, there is no available information from biochemical assays to elucidate the specific mechanism of action for this compound. Biochemical assays are crucial for determining how a compound interacts with biological molecules such as enzymes and receptors, thereby revealing its mechanism of action at a molecular level. Such studies would typically involve enzyme inhibition assays or receptor binding assays to identify specific molecular targets.
The absence of such data in the public domain means that the pharmacological profile of this compound remains uncharacterized. Future research, should it be undertaken, would need to perform a range of in vitro biochemical assays to identify any potential biological activity and elucidate the corresponding mechanism of action.
Interactive Data Table: Biochemical Assay Data for this compound
| Target | Assay Type | Result |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Ligand Design and Lead Optimization Strategies Based on the 3 Thiophen 3 Yl Piperidine Scaffold
Rational Design of Novel Analogues Informed by SAR and Computational Data
Rational drug design leverages an understanding of a ligand's interaction with its target to make informed modifications that improve its biological activity. For the 3-(thiophen-3-yl)piperidine scaffold, this process relies heavily on integrating structure-activity relationship (SAR) data with computational modeling.
SAR studies involve systematically modifying the scaffold and assessing the impact on biological activity. Key modification points on the this compound core include the piperidine (B6355638) nitrogen, the thiophene (B33073) ring, and the piperidine ring itself. For instance, in the development of monoamine transporter inhibitors, N-alkylation of the piperidine ring with various substituents can significantly modulate potency and selectivity. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide insights into the underlying reasons for these SAR trends.
Molecular docking can predict how analogues of this compound fit into the binding site of a target protein. For example, docking studies might reveal a hydrophobic pocket that can be advantageously occupied by a specific N-substituent on the piperidine ring, or a hydrogen bond donor/acceptor on the target that can interact with a functionalized thiophene ring. This information guides the synthesis of new derivatives with a higher probability of success.
Table 1: Illustrative SAR for Hypothetical this compound Analogues Targeting a Generic CNS Receptor
| Compound ID | R1 (on Piperidine-N) | R2 (on Thiophene-C5) | Binding Affinity (Ki, nM) | Rationale for Modification |
|---|---|---|---|---|
| 1 | H | H | 150 | Parent Scaffold |
| 2 | CH3 | H | 85 | Small alkyl group explores local hydrophobic pocket. |
| 3 | Benzyl | H | 25 | Larger aromatic group enhances π-π stacking interactions. |
| 4 | H | Cl | 110 | Electron-withdrawing group alters thiophene electronics. |
This table is illustrative and based on general medicinal chemistry principles observed in related compound series.
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful method for lead generation that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. These fragments are then optimized and grown or linked together to create more potent leads. The this compound structure itself, or its constituent parts, can be considered valuable fragments for an FBDD campaign.
Given its favorable properties, the piperidine ring is a common component of 3D fragment libraries designed to move beyond the flat, aromatic compounds that dominate many screening collections. A screening campaign might identify a simple thiophene fragment and a separate piperidine fragment binding in adjacent pockets of a target protein. A potential strategy would then be to link these fragments, leading to a core like this compound. More commonly, the this compound scaffold itself could be identified as a fragment hit from a library screen. Once its binding mode is confirmed, typically through biophysical methods like X-ray crystallography, medicinal chemists can "grow" the fragment by adding functional groups that interact with nearby regions of the protein binding site, thereby improving affinity.
Virtual Screening and De Novo Design Methodologies
Computational techniques like virtual screening and de novo design accelerate the discovery of novel ligands by exploring vast chemical spaces in silico.
Virtual Screening (VS) involves computationally screening large libraries of compounds to identify those likely to bind to a specific target. A structure-based VS approach would use the 3D structure of a target protein to dock millions of virtual compounds, including those containing the this compound scaffold. Ligand-based VS, on the other hand, uses the structure of known active compounds to search for others with similar features, such as shape or pharmacophore arrangement. Focused libraries for CNS targets are often enriched with privileged scaffolds like piperidine, making the discovery of hits based on this core more probable.
De Novo Design algorithms build novel molecules from the ground up, either by placing atoms or fragments into a binding site (structure-based) or by assembling molecules based on a set of desired properties (ligand-based). A de novo design program could use the this compound scaffold as a seed, exploring optimal ways to decorate it with functional groups to maximize interactions with the target's binding site. This approach can generate novel chemical entities that might not be present in existing screening libraries.
Optimization of Binding Affinity and Selectivity
Once a lead compound based on the this compound scaffold is identified, the next critical step is to optimize its binding affinity for the intended target and its selectivity over off-targets. Affinity is a measure of the strength of the binding interaction, while selectivity ensures that the therapeutic effect is achieved without causing side effects from binding to other proteins.
Strategies to enhance binding affinity often involve introducing substituents that form additional favorable interactions with the target protein, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. For example, modifying a thiophene[3,2-d]pyrimidine scaffold (which contains a thiophene ring) with different piperidine groups was shown to be crucial for achieving potent inhibition of HIV-1 reverse transcriptase. Small changes, such as altering the substitution pattern on an aromatic ring attached to the core, can lead to significant gains in potency.
Selectivity can be achieved by exploiting differences between the binding sites of the target and off-target proteins. If an off-target has a smaller binding pocket, introducing a sterically bulky group onto the scaffold may prevent binding to the off-target while being tolerated by the primary target. Fluorination is another strategy that can subtly alter pKa and conformation, which has been used to improve the pharmacokinetic profiles and selectivity of piperidine- and piperazine-based ligands.
Strategies for Improving Ligand Efficiency and Drug-Likeness
Beyond raw potency, modern drug design emphasizes the quality of a lead compound, often quantified by metrics such as Ligand Efficiency (LE). LE relates the binding affinity of a molecule to its size (number of heavy atoms), rewarding potent compounds that are not excessively large. A high LE is often indicative of an efficient and well-optimized interaction with the target.
Ligand Efficiency (LE) = (1.37 / Heavy Atom Count) * pIC50
Another related and crucial metric is Ligand Efficiency Dependent Lipophilicity (LELP), which relates lipophilicity (cLogP) to ligand efficiency. High lipophilicity can lead to poor solubility and increased off-target toxicity. The goal is often to optimize affinity while keeping lipophilicity low, resulting in a favorable LELP score.
Optimization strategies focus on making small, highly impactful changes to the molecule. This involves replacing large, inefficient, or highly lipophilic groups with smaller, more polar functionalities that contribute significantly to binding. For example, a large, non-specific alkyl chain might be replaced with a smaller group containing a hydroxyl or amide moiety that can form a specific hydrogen bond, thereby increasing affinity and LE while reducing lipophilicity.
Table 2: Hypothetical Optimization of a this compound Lead
| Compound ID | Modification from Lead | MW | cLogP | Ki (nM) | Heavy Atoms | LE |
|---|---|---|---|---|---|---|
| Lead-1 | N-isobutyl | 223.4 | 3.5 | 50 | 16 | 0.37 |
| Opt-1 | N-cyclopropylmethyl | 221.4 | 3.1 | 25 | 16 | 0.39 |
| Opt-2 | N-(2-hydroxyethyl) | 213.3 | 1.8 | 30 | 15 | 0.41 |
This table is illustrative. It demonstrates a hypothetical path where modifications are made to improve Ligand Efficiency (LE) by increasing affinity while controlling molecular weight and lipophilicity.
By focusing on these efficiency metrics, medicinal chemists can guide the lead optimization process towards candidates that are not only potent and selective but also possess more favorable drug-like properties, increasing the likelihood of downstream success.
Future Research Directions and Advanced Applications of 3 Thiophen 3 Yl Piperidine
The 3-(thiophen-3-yl)piperidine scaffold represents a privileged heterocyclic core that holds significant promise for future research and development in medicinal chemistry and chemical biology. Its unique combination of a flexible, sp³-rich piperidine (B6355638) ring and an aromatic, electron-rich thiophene (B33073) moiety provides a versatile platform for the design of novel molecules with diverse biological activities. The following sections explore potential future research avenues and advanced applications for this valuable chemical entity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Thiophen-3-yl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or alkylation of piperidine precursors. For example, analogous compounds like 3-(2-methoxyphenyl)piperidine were synthesized using KOH in methanol under reflux for 24 hours, followed by extraction with CHCl and purification via silica gel chromatography . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. Impurities often arise from incomplete deprotection of intermediates or side reactions during alkylation; these can be mitigated using gradient solvent systems in chromatography .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- H/C NMR : Distinct signals for the thiophen-3-yl proton environment (δ 6.8–7.6 ppm) and piperidine ring protons (δ 1.6–3.8 ppm) confirm regiochemistry .
- HRMS : Experimental molecular ion peaks (e.g., m/z 449.1184 for analogous chalcone derivatives) must align with theoretical values within <0.005 Da .
- IR : Absence of carbonyl stretches (e.g., ~1700 cm) rules out ketone intermediates .
Q. What preliminary pharmacological screening methods are suitable for assessing biological activity?
- Methodological Answer : Neuroprotective or receptor-binding assays are common. For example, similar piperidine derivatives were evaluated using:
- Cellular viability assays (e.g., MTT assay) to test cytotoxicity .
- In vitro kinase or GPCR binding assays to identify target engagement, with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?
- Methodological Answer : Chiral resolution or asymmetric catalysis is critical. For instance, enantioselective synthesis of 3-alkylpiperidines was achieved using phenylglycinol-derived bicyclic lactams as chiral auxiliaries, followed by TFA-mediated deprotection and chromatographic separation (e.g., 90% ee for (–)-6 using (3S,6S,8aS)-configurations) . Computational modeling (e.g., DFT) aids in predicting steric hindrance and transition-state energetics .
Q. How do electronic and steric effects of substituents on the thiophene ring influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal:
- Electron-withdrawing groups (e.g., –Cl at the 4-position of phenyl rings) enhance receptor affinity by 2–3 fold compared to –OCH groups .
- Steric bulk at the 2-position of thiophene reduces metabolic clearance but may compromise blood-brain barrier permeability . Quantitative SAR (QSAR) models using Hammett constants or logP values can guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
